4-nitro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide
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Overview
Description
4-Nitro-N’-(2-nitrobenzenesulfonyl)benzohydrazide is an organic compound that features both nitro and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-(2-nitrobenzenesulfonyl)benzohydrazide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with benzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N’-(2-nitrobenzenesulfonyl)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols.
Solvents: Dichloromethane, tetrahydrofuran.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
4-Nitro-N’-(2-nitrobenzenesulfonyl)benzohydrazide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its functional groups that can be modified to enhance biological activity.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-N’-(2-nitrobenzenesulfonyl)benzohydrazide involves its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These properties make it a versatile compound in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the benzohydrazide moiety.
4-Nitrobenzenesulfonyl chloride: Similar functional groups but different substitution pattern on the benzene ring.
Uniqueness
4-Nitro-N’-(2-nitrobenzenesulfonyl)benzohydrazide is unique due to the presence of both nitro and sulfonyl groups on the same molecule, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it useful in various fields of research and industry.
Properties
Molecular Formula |
C13H10N4O7S |
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Molecular Weight |
366.31 g/mol |
IUPAC Name |
4-nitro-N'-(2-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C13H10N4O7S/c18-13(9-5-7-10(8-6-9)16(19)20)14-15-25(23,24)12-4-2-1-3-11(12)17(21)22/h1-8,15H,(H,14,18) |
InChI Key |
XZTWGJSUCXNWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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